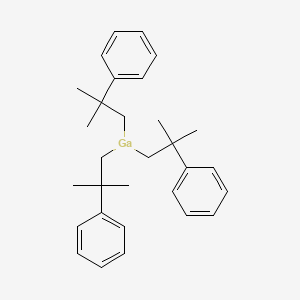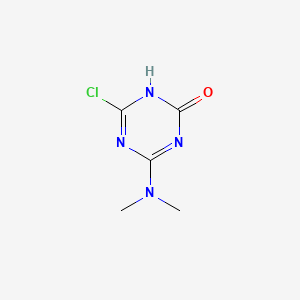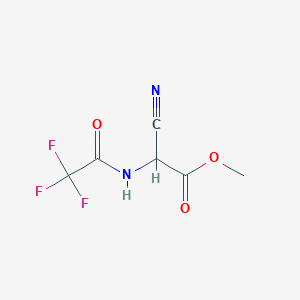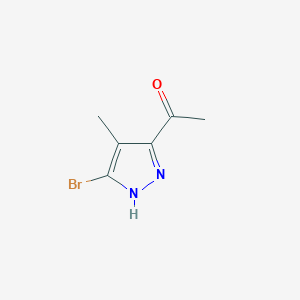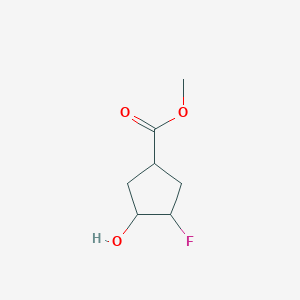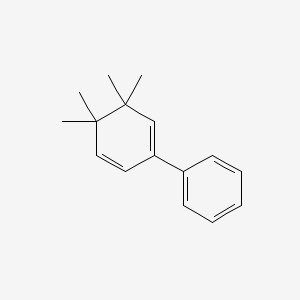
5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetramethylbiphenyl is an organic compound with the molecular formula C₁₆H₁₈ It is a derivative of biphenyl, where four methyl groups are substituted at the 3, 3’, 4, and 4’ positions of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3,4,4-Tetramethylbiphenyl involves the dimerization of o-xylene using a Grignard reagent in the presence of copper chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3,3,4,4-Tetramethylbiphenyl may involve more scalable processes, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce large quantities of the compound efficiently while maintaining quality and consistency.
化学反应分析
Types of Reactions
3,3,4,4-Tetramethylbiphenyl can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various halogenating agents and catalysts can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyltetracarboxylic dianhydride .
科学研究应用
3,3,4,4-Tetramethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a component in pharmaceutical formulations is ongoing.
作用机制
The mechanism by which 3,3,4,4-Tetramethylbiphenyl exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its oxidation by manganese oxide nanoparticles is triggered by organic acids or aldehydes, leading to electron transfer processes that result in the formation of oxidation products . This mechanism is pH-dependent and can be inhibited by certain conditions, such as the presence of hydrogen peroxide.
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: Another derivative of biphenyl with methyl groups at different positions.
3,4,3’,4’-Tetramethylbiphenyl: A closely related compound with a slightly different substitution pattern.
Uniqueness
3,3,4,4-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other methylated biphenyls. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
属性
分子式 |
C16H20 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC 名称 |
5,5,6,6-tetramethyl-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C16H20/c1-15(2)11-10-14(12-16(15,3)4)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI 键 |
VYYBNGLSONWPOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(=CC1(C)C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
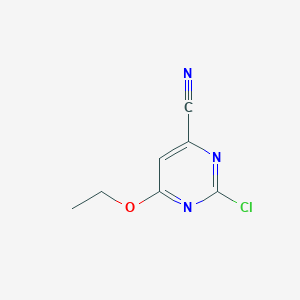
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
